molecular formula C13H20N4O3 B1141275 (+/-)-Lisofylline-d6 CAS No. 1185995-47-4

(+/-)-Lisofylline-d6

Cat. No.: B1141275
CAS No.: 1185995-47-4
M. Wt: 286.365
InChI Key: NSMXQKNUPPXBRG-PJFGFURISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Lisofylline-d6, also known as this compound, is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 286.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1185995-47-4

Molecular Formula

C13H20N4O3

Molecular Weight

286.365

IUPAC Name

1-(4,4,5,6,6,6-hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i1D3,6D2,9D

InChI Key

NSMXQKNUPPXBRG-PJFGFURISA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Synonyms

3,7-Dihydro-1-(5-hydroxyhexyl-d6)-3,7-dimethyl-1H-purine-2,6-dione;  1-(5-Hydroxyhexyl-d6)theobromine;  (+/-)-1-(5-Hydroxyhexyl-d6)-3,7-dimethyl_x000B_xanthine;  BL 194-d6;  Pentoxifylline-d6 Alcohol; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.